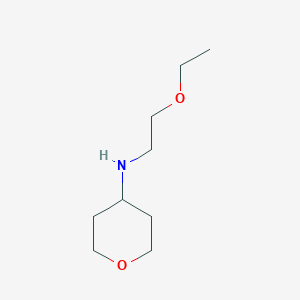

N-(2-ethoxyethyl)oxan-4-amine

Description

Evolution and Significance of Oxane-Derived Amines in Synthetic Methodologies

The tetrahydropyran (B127337) (oxane) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products with significant biological activity. mdpi.com The introduction of an amine group to this ring system, creating oxane-amines, provides a versatile handle for further chemical modification. These compounds are crucial intermediates in the synthesis of a wide range of more complex molecules.

Historically, the synthesis of substituted amines often faced challenges with selectivity, but modern synthetic methods have provided more controlled routes. organic-chemistry.orglibretexts.org For oxane-amines, synthetic strategies often involve the reductive amination of an oxanone precursor or the N-alkylation of a primary oxane-amine. researchgate.netmdpi.com The development of stereoselective methods for producing specific isomers of substituted oxanes has been a significant advancement, allowing for the precise construction of three-dimensional molecular architectures. mdpi.comacs.org The conformational dynamics of the oxane ring, which typically adopts a chair conformation, also play a critical role in how these molecules interact with biological targets.

Strategic Importance of Ethoxyethyl Moieties in Modern Molecular Design

The ethoxyethyl group is a seemingly simple substituent, but its impact on a molecule's properties can be profound. This flexible chain containing an ether linkage can significantly influence a compound's solubility, lipophilicity, and metabolic stability. The ether oxygen can act as a hydrogen bond acceptor, which can be crucial for interactions with biological macromolecules. ontosight.ai

In drug discovery, the introduction of short ethoxy or methoxyethyl chains is a common strategy to optimize the pharmacokinetic profile of a lead compound. For instance, replacing a more lipophilic alkyl group with an ethoxyethyl moiety can enhance aqueous solubility and bioavailability. smolecule.com The metabolic stability of the ethoxyethyl group is also a key consideration, as it can be susceptible to enzymatic cleavage. nih.gov

Overview of N-(2-ethoxyethyl)oxan-4-amine as a Core Structure for Academic Investigation

This compound combines the structural rigidity and synthetic versatility of the oxane-amine core with the property-modulating effects of the ethoxyethyl group. This makes it an ideal candidate for systematic academic investigation. While extensive research dedicated solely to this compound is not widely published, its constituent parts are well-studied, allowing for informed hypotheses about its chemical behavior and potential applications.

The compound serves as a valuable building block for creating libraries of more complex molecules. bldpharm.com By modifying the oxane ring or the terminal amine, researchers can explore a wide chemical space. Studies on analogous compounds suggest that derivatives of this compound could have applications in areas such as neuropharmacology or oncology.

Below are some of the key physicochemical properties of this compound and its constituent parts.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | C9H19NO2 | 173.25 | Secondary Amine, Ether, Oxane |

| oxan-4-amine | C5H11NO | 101.15 | Primary Amine, Oxane |

| 2-Ethoxyethylamine | C4H11NO | 89.14 | Primary Amine, Ether |

Research Objectives and Scope: Advancing the Understanding of this compound Chemistry

The primary research objectives centered on this compound involve a thorough exploration of its synthetic accessibility, a detailed characterization of its physicochemical properties, and an investigation into its potential as a scaffold for the development of novel bioactive compounds.

A key area of investigation is the development of efficient and scalable synthetic routes to this compound. This includes optimizing conditions for the N-alkylation of oxan-4-amine with a suitable 2-ethoxyethyl electrophile, or the reductive amination of oxan-4-one with 2-ethoxyethylamine. organic-chemistry.orglibretexts.org

Further research would focus on a comprehensive analysis of the compound's properties. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure, as well as studies to determine its conformational preferences and dynamic behavior in solution.

The scope of research also extends to using this compound as a starting material for the synthesis of new chemical entities. By exploring reactions at the secondary amine, researchers can create a diverse library of derivatives for biological screening. The insights gained from such studies will not only advance our understanding of this specific molecule but also contribute to the broader fields of heterocyclic chemistry and medicinal chemistry.

| Reaction Type | Starting Materials | Potential Product | General Conditions |

|---|---|---|---|

| Reductive Amination | Oxan-4-one, 2-Ethoxyethylamine | This compound | Reducing agent (e.g., NaBH(OAc)3), acidic or basic catalyst |

| N-Alkylation | Oxan-4-amine, 2-Ethoxyethyl halide or sulfonate | This compound | Base (e.g., K2CO3), solvent (e.g., ACN, DMF) |

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)oxan-4-amine |

InChI |

InChI=1S/C9H19NO2/c1-2-11-8-5-10-9-3-6-12-7-4-9/h9-10H,2-8H2,1H3 |

InChI Key |

SHGXQQUCJKQQMX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CCOCC1 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving N 2 Ethoxyethyl Oxan 4 Amine

Elucidation of Nucleophilic Reactivity Profiles of the Amine Functionality

The secondary amine group in N-(2-ethoxyethyl)oxan-4-amine is the primary center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new covalent bonds. The nucleophilicity of this amine is influenced by both steric and electronic factors.

The general mechanism for the nucleophilic substitution reaction of an amine involves the attack of the nitrogen's lone pair on an electrophilic carbon, displacing a leaving group. chemguide.co.uk For secondary amines like this compound, this reaction leads to the formation of a tertiary amine. chemguide.co.uk

A common transformation is N-alkylation, where the amine reacts with an alkyl halide. The reaction typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl halides. mnstate.edu

Table 1: Hypothetical Reactivity of this compound with Various Electrophiles

| Electrophile | Product Type | Reaction Conditions (Postulated) | Mechanistic Pathway |

| Methyl Iodide | Tertiary Amine | Polar aprotic solvent (e.g., DMF, Acetonitrile) | SN2 |

| Acetyl Chloride | Amide | Aprotic solvent with a non-nucleophilic base (e.g., Pyridine (B92270), Triethylamine) | Nucleophilic Acyl Substitution |

| Benzaldehyde | Enamine (initially), followed by reduction to a tertiary amine | Mildly acidic conditions for iminium formation, followed by a reducing agent (e.g., NaBH3CN) | Reductive Amination |

| Michael Acceptor (e.g., Methyl Acrylate) | β-Amino Ester | Aprotic solvent, may be base-catalyzed | Michael Addition (Conjugate Addition) |

The reactivity of the amine can be modulated by the presence of the 2-ethoxyethyl group. The ether oxygen in this substituent can potentially influence the electron density on the nitrogen through inductive effects and may also participate in intramolecular hydrogen bonding in the transition state of certain reactions, subtly affecting the reaction kinetics.

Mechanistic Studies of Reactions at the Oxane Ring System

The oxane ring in this compound is a saturated heterocyclic ether system. Generally, the tetrahydropyran (B127337) ring is relatively inert to many chemical transformations, behaving similarly to an acyclic ether. msu.edu However, under specific and often harsh conditions, reactions involving the ring can occur.

Ring-opening reactions of tetrahydropyrans typically require strong acids and a nucleophile. researchgate.net For instance, treatment with a strong acid like HBr or HI could protonate the ether oxygen, making the adjacent ring carbons electrophilic and susceptible to attack by the halide anion, leading to a ring-opened product.

Table 2: Plausible Reactions Involving the Oxane Ring of this compound

| Reagent(s) | Product Type | Reaction Conditions (Postulated) | Mechanistic Detail |

| HBr (excess), heat | Dihalogenated Amino Alcohol | Concentrated aqueous HBr, elevated temperature | Acid-catalyzed ring opening |

| Strong Oxidizing Agent (e.g., RuO4) | Lactone | Inert solvent | Oxidation of the carbon adjacent to the ether oxygen |

| Lewis Acid (e.g., BBr3) | Bromoalkoxy Amine | Anhydrous, aprotic solvent at low temperature | Cleavage of the C-O ether bond |

It is important to note that the amine functionality in this compound would likely be protonated under strongly acidic conditions, which would deactivate it as a nucleophile and could potentially influence the regioselectivity of the ring-opening reaction.

Stereochemical Course of Reactions with this compound

The stereochemistry of reactions involving chiral molecules is of paramount importance, particularly in the synthesis of pharmaceutical compounds where different enantiomers or diastereomers can have vastly different biological activities. While this compound itself is achiral, reactions at the oxane ring or with chiral reagents can introduce stereocenters.

For instance, if a reaction were to create a new chiral center on the oxane ring, the stereochemical outcome would depend on the reaction mechanism and the steric influence of the N-(2-ethoxyethyl)amino substituent. The chair conformation of the tetrahydropyran ring would likely lead to a preference for either axial or equatorial attack by a reagent, resulting in a diastereomeric mixture of products. The development of stereoselective reactions often relies on the use of chiral catalysts or auxiliaries.

Fungal biotransformations are also a powerful tool for achieving stereoselective reactions on cyclic structures, often providing high enantiomeric excess under mild conditions. researchgate.net

Table 3: Hypothetical Stereochemical Outcomes of Reactions

| Reaction Type | Chiral Reagent/Catalyst | Potential Stereochemical Outcome | Controlling Factors |

| Ketone Reduction (if a ketone is introduced on the ring) | Chiral Reducing Agent (e.g., (R)-CBS reagent) | Enantiomerically enriched alcohol | Steric approach control directed by the catalyst |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantiomerically enriched α-alkylated product | Structure of the catalyst and substrate |

| Enzymatic Hydroxylation | Specific Cytochrome P450 Enzyme | Regio- and stereoselective hydroxylation of the oxane ring | Enzyme's active site topology |

Catalytic Effects on this compound Derivatization Reactions

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. For the derivatization of this compound, various catalytic systems can be envisaged.

N-alkylation of amines with alcohols, a green alternative to using alkyl halides, is often facilitated by transition metal catalysts such as those based on ruthenium, iridium, or iron. rsc.orgrsc.orgacs.org The mechanism, often referred to as "borrowing hydrogen," involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by condensation with the amine to form an imine (or iminium ion), which is then reduced in situ by the catalyst using the hydrogen that was "borrowed" from the alcohol. nih.gov

Table 4: Postulated Catalytic Derivatization Reactions

| Reaction | Catalyst Type | Example Catalyst (Analogous Systems) | Mechanistic Principle |

| N-Alkylation with an alcohol | Transition Metal Complex | [RuCl2(p-cymene)]2 | Borrowing Hydrogen |

| Cross-Coupling (e.g., Buchwald-Hartwig) | Palladium Complex | Pd(OAc)2 with a phosphine (B1218219) ligand (e.g., Xantphos) | Reductive Elimination/Oxidative Addition Cycle |

| N-Arylation | Copper Catalyst | CuI with a ligand | Ullmann Condensation |

These catalytic methods offer advantages in terms of atom economy and substrate scope, allowing for the synthesis of a diverse range of derivatives from this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Ethoxyethyl Oxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed mapping of the molecular framework of N-(2-ethoxyethyl)oxan-4-amine, providing insights into the proton and carbon environments.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms. The secondary amine proton (N-H) is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1' (CH₃) | 1.18 | Triplet (t) | 3H |

| H-2', H-2'' (OCH₂) | 3.90 | Multiplet (m) | 2H |

| H-3', H-3'' (NCH₂) | 2.80 | Triplet (t) | 2H |

| H-4' (OCH₂) | 3.50 | Quartet (q) | 2H |

| H-2, H-6 (axial) | 3.40 | Multiplet (m) | 2H |

| H-2, H-6 (equatorial) | 3.95 | Multiplet (m) | 2H |

| H-3, H-5 (axial) | 1.45 | Multiplet (m) | 2H |

| H-3, H-5 (equatorial) | 1.85 | Multiplet (m) | 2H |

| H-4 (CH-N) | 2.65 | Multiplet (m) | 1H |

¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms closer to the electronegative oxygen and nitrogen atoms are expected to be deshielded and resonate at higher chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (CH₃) | 15.2 |

| C-2' (OCH₂) | 66.5 |

| C-3' (NCH₂) | 49.8 |

| C-4' (OCH₂) | 70.5 |

| C-2, C-6 | 67.8 |

| C-3, C-5 | 34.5 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons of the ethoxy group (H-1' and H-4'), the protons of the ethylamine (B1201723) bridge (H-3' and H-4'), and among the protons of the oxane ring (H-2/H-6 with H-3/H-5, and H-3/H-5 with H-4).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Secondary amine, single, sharp peak |

| C-H Stretch | 2850-3000 | Aliphatic C-H bonds |

| C-O-C Stretch | 1070-1150 | Ether linkage, strong intensity |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₉NO₂) can be calculated.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

|---|

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) for Purity and Mixture Analysis

Coupled or hyphenated analytical techniques are indispensable for the comprehensive analysis of a synthesized chemical entity like this compound. They provide orthogonal information on the compound's purity, identity, and the profile of any potential impurities from the synthesis or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point suitable for gas chromatography, can be effectively analyzed for purity and identification of volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint." For this compound, key fragmentation would be expected from the cleavage of the ethyl-ether bond, the C-N bond, and fragmentation of the oxane ring. The presence of starting materials, such as oxan-4-amine or 2-ethoxyethyl halides, or by-products like over-alkylated amines, could be identified by their characteristic retention times and mass spectra.

Illustrative GC-MS Parameters for Analysis

| Parameter | Value/Condition |

| GC System | Agilent 7890A or similar |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS System | 5975C Mass Selective Detector or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

For non-volatile impurities or for achieving higher resolution and mass accuracy, UPLC-QTOF-MS is the technique of choice. UPLC provides faster and more efficient separations compared to traditional HPLC. ijrpc.com The QTOF mass spectrometer offers high-resolution mass analysis, enabling the determination of elemental compositions for the parent ion and its fragments, which is crucial for identifying unknown impurities and confirming the structure of the target compound. nih.gov

Analysis by UPLC-QTOF-MS would involve separating the sample on a reverse-phase column. ijrpc.com The compound would be ionized using a soft ionization technique like electrospray ionization (ESI), typically in positive mode to protonate the amine group ([M+H]⁺). The TOF analyzer's high mass accuracy (typically <5 ppm error) allows for the confident determination of the elemental formula of the parent ion and any detected impurities. nih.gov MS/MS experiments can be performed to generate fragmentation data, further aiding in structural confirmation.

Illustrative UPLC-QTOF-MS Data for this compound

| Parameter | Observation | Purpose |

| Retention Time (tR) | ~3.5 min (Predicted on a standard C18 gradient) | Purity assessment and identification. |

| [M+H]⁺ (Calculated) | 174.1489 C₉H₂₀NO₂⁺ | Theoretical exact mass of the protonated molecule. |

| [M+H]⁺ (Observed) | 174.1492 | High-resolution mass measurement for formula confirmation. |

| Mass Error | +1.7 ppm | Confirms elemental composition with high confidence. |

| Key MS/MS Fragments | m/z 102.0862 (Oxan-4-amine moiety), m/z 73.0651 (Ethoxyethyl fragment) | Structural elucidation through fragmentation analysis. |

These coupled techniques are fundamental in establishing a purity profile, confirming the identity of this compound, and characterizing any process-related impurities or degradants, which is a critical step in its chemical development.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide invaluable data on connectivity and purity, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry of chiral centers and the conformational preference of the oxane ring.

For a compound like this compound, a single-crystal X-ray diffraction study would first require the growth of a suitable, high-quality single crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a crystal is obtained and mounted on a diffractometer, it is irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The analysis would definitively confirm:

Conformation of the Oxane Ring: It is expected to adopt a chair conformation, similar to cyclohexane. The analysis would determine whether the substituents are in axial or equatorial positions.

Molecular Geometry: Precise bond lengths and angles for the entire molecule would be established.

Intermolecular Interactions: The crystal packing would reveal any significant hydrogen bonding (e.g., involving the amine hydrogen and the ether or oxane oxygen atoms of neighboring molecules) or van der Waals interactions that stabilize the crystal lattice.

Although a specific crystal structure for this compound is not available in open-access crystallographic databases, data from structurally similar compounds, such as other substituted aminotetrahydropyrans, consistently show the tetrahydropyran (B127337) ring in a chair conformation. researchgate.net

Illustrative Crystallographic Data Table

| Parameter | Expected Value / Information |

| Crystal System | Monoclinic or Orthorhombic (Common for such organic molecules) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

| Key Conformation | Oxane ring in a chair conformation. |

| Hydrogen Bonding | Potential N-H···O interactions observed in the crystal packing. |

| R-factor | < 0.05 for a well-resolved structure |

The successful elucidation of the crystal structure of this compound would provide the ultimate proof of its chemical structure and solid-state conformation.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that focuses on the computational chemistry and molecular modeling of the compound this compound. Therefore, it is not possible to generate a detailed and scientifically accurate article on this topic as requested.

To provide the requested content, original research would need to be conducted where this compound is subjected to the computational methods outlined. Such studies would yield the necessary data, such as orbital energies, charge distributions, electrostatic potential maps, conformational dynamics, and binding affinities, which are essential for a thorough discussion within the provided structure.

Computational Chemistry and Molecular Modeling Studies of N 2 Ethoxyethyl Oxan 4 Amine

Quantum Chemical Descriptors for Predicting Reactivity and Intrinsic Properties

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can quantify its intrinsic properties and predict its reactivity. These descriptors are calculated using methods rooted in quantum mechanics, most commonly Density Functional Theory (DFT). For a molecule like N-(2-ethoxyethyl)oxan-4-amine, these calculations would provide deep insights into its chemical behavior without the need for empirical testing.

The primary energies, EHOMO and ELUMO, are first calculated. EHOMO represents the energy of the highest energy electrons and is related to the molecule's capacity to donate electrons. ELUMO is the energy of the lowest energy available space for an electron and relates to the ability to accept electrons. From these, the following descriptors are derived:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential.

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity.

Global Softness (S): The reciprocal of global hardness, this descriptor quantifies the molecule's polarizability and its capacity to accept electrons. A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive.

While specific calculated values for this compound are not published, the table below provides hypothetical values to illustrate how these descriptors would be presented. Such data would typically be generated using DFT calculations, for instance, at the B3LYP/6-31G(d,p) level of theory, a common method for these types of analyses. nih.gov

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -9.15 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | 1.45 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 10.60 | Indicates chemical stability and low reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 | Describes the tendency of electrons to escape the molecule. |

| Electronegativity (χ) | -μ | 3.85 | Quantifies the molecule's ability to attract electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 5.30 | Measures resistance to charge transfer, suggesting high stability. |

| Global Softness (S) | 1 / (2η) | 0.094 | Indicates low polarizability and reactivity. |

Note: The values in Table 1 are for illustrative purposes only and are not based on published experimental or computational results for this compound. They serve to demonstrate the format and interpretation of quantum chemical descriptors.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is a cornerstone of modern drug discovery and is used for the rational design of more potent and selective derivatives.

For a parent compound like this compound, a QSAR study would proceed as follows:

Creation of a Dataset: A library of derivatives would be synthesized by modifying the parent structure. For instance, substitutions could be made on the oxane ring or the ethoxyethyl side chain. The biological activity of each compound (e.g., IC₅₀ values against a specific enzyme or receptor) would be measured. gu.se

Calculation of Molecular Descriptors: For each molecule in the series, a wide range of molecular descriptors would be calculated. These fall into several categories:

Electronic: Descriptors like partial charges, dipole moment, and the HOMO/LUMO energies discussed previously.

Steric: Parameters describing the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic: Lipophilicity, typically represented by the partition coefficient (logP), which describes how the molecule distributes between an oily and an aqueous phase.

Topological: Indices that describe the connectivity and branching of the molecular skeleton.

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the calculated descriptors to the observed biological activity. The predictive power of this model is then rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation.

Rational Design of New Derivatives: The validated QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of this compound. By analyzing the QSAR equation, chemists can identify which descriptors are most influential on activity. For example, if the model shows that lower lipophilicity and a positive electrostatic potential on a specific region of the molecule increase activity, new derivatives can be designed with these features in mind, thereby prioritizing the synthesis of the most promising candidates and reducing wasted effort.

This approach allows for a systematic exploration of the chemical space around the core structure, facilitating the efficient optimization of lead compounds.

Applications of N 2 Ethoxyethyl Oxan 4 Amine in Advanced Organic Synthesis

Utility as a Versatile Organic Building Block in Complex Chemical Syntheses

The utility of N-(2-ethoxyethyl)oxan-4-amine as a versatile organic building block stems from the reactivity of its secondary amine and the conformational properties conferred by the oxane ring. Amines are well-established as fundamental building blocks in organic chemistry due to their nucleophilic nature. The lone pair of electrons on the nitrogen atom allows for a wide array of chemical transformations, making them indispensable in the construction of more complex molecules.

Structurally similar compounds, such as N-Propyl-tetrahydro-2H-pyran-4-amine, are recognized for their role as intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. chemimpex.com This analogue, which also features a tetrahydropyran (B127337) (oxane) ring, highlights the value of this heterocyclic system in medicinal chemistry and drug discovery. chemimpex.com The presence of the oxane ring in this compound can influence the solubility, lipophilicity, and metabolic stability of the final products, making it an attractive scaffold for the synthesis of bioactive compounds.

The secondary amine functionality of this compound allows for its participation in a variety of carbon-nitrogen bond-forming reactions. These include, but are not limited to, N-alkylation, N-arylation, acylation, and reductive amination. These reactions are fundamental to the assembly of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials.

Incorporation into the Synthesis of Functionalized Heterocyclic Systems, including Piperidine (B6355638) and Pyridine (B92270) Derivatives

The structural framework of this compound makes it a suitable precursor for the synthesis of more complex heterocyclic systems, notably piperidine and pyridine derivatives. These nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceutically active compounds. wikipedia.org

A notable application in this area is the synthesis of N-(2-ethoxyethyl) piperidine derivatives of anabasine (B190304). researchgate.net Anabasine, an alkaloid found in the tree tobacco plant, contains a piperidine ring. The synthesis of its derivatives often involves the modification of this ring system to modulate its biological activity. The use of N-(2-ethoxyethyl)amine derivatives in this context demonstrates the direct incorporation of the N-(2-ethoxyethyl) moiety into a piperidine-containing molecule.

Furthermore, the synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridine precursors. nih.gov While direct conversion of the oxane ring in this compound to a piperidine ring is not a straightforward transformation, the amine functionality can be utilized to build a piperidine ring onto another molecular scaffold. For instance, the amine can act as a nucleophile in reactions with suitable difunctionalized precursors to construct the piperidine ring.

The synthesis of pyridine derivatives often involves condensation reactions. organic-chemistry.org The amine group of this compound can be incorporated as a substituent on a pre-formed pyridine ring through nucleophilic aromatic substitution reactions on activated halopyridines or pyridine N-oxides. nih.govumich.eduresearchgate.net The ethoxyethyl side chain can influence the solubility and binding properties of the resulting pyridine derivative.

| Precursor | Target Heterocycle | Synthetic Approach | Reference |

| N-(2-ethoxyethyl)amine derivative | Piperidine derivative of anabasine | Modification of the anabasine scaffold | researchgate.net |

| Pyridine N-oxides | 2-Aminopyridines | Nucleophilic addition of amines | nih.govumich.eduresearchgate.net |

| Ketones | Enamines (Piperidine derivatives) | Stork enamine alkylation | wikipedia.org |

Strategic Role in the Construction of Macrocyclic and Polycyclic Molecular Architectures

Macrocyclic and polycyclic structures are of significant interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind to specific molecular targets. The bifunctional nature of this compound, possessing both a nucleophilic amine and a flexible ether-containing side chain, makes it a potential candidate for the construction of such complex architectures.

While direct examples of the use of this compound in the synthesis of macrocycles are not prevalent in the literature, the principles of macrocyclization often rely on the reaction of bifunctional precursors. The secondary amine of this compound can be reacted with a diacyl chloride or a similar dielectrophile in a high-dilution environment to favor intramolecular cyclization, leading to the formation of a macrocyclic lactam.

Alternatively, the amine can be used in "2+2" or other multi-component macrocyclization reactions. For example, condensation with a dialdehyde (B1249045) could lead to the formation of a macrocyclic imine, which can then be reduced to the corresponding saturated macrocycle. The ethoxyethyl and oxane moieties would be incorporated into the macrocyclic framework, influencing its size, shape, and potential binding properties.

Design and Synthesis of Novel Derivatives for Exploring Structure-Reactivity Relationships

The core structure of this compound provides a versatile platform for the design and synthesis of novel derivatives to probe structure-reactivity relationships in various chemical and biological systems.

Energetic materials are compounds that release large amounts of energy upon decomposition. The synthesis of new energetic materials with improved performance and safety profiles is an active area of research. Nitrogen-rich compounds are often a key feature of energetic materials. nih.gov

While this compound itself is not an energetic material, its amine functionality can be derivatized to introduce energetic groups such as nitro (-NO2) or azido (B1232118) (-N3) groups. For instance, N-nitration of the secondary amine would yield a nitramine, a common functional group in energetic compounds. rsc.orgresearchgate.net

A particularly relevant example is the synthesis of 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF), a low-melting insensitive energetic material. mdpi.com This compound features an azidoethoxy group, which is structurally related to the ethoxyethyl group in this compound. The synthesis of such energetic materials often starts from precursors containing the desired side chains. The introduction of an azido group onto the ethoxyethyl side chain of this compound, followed by attachment to an energetic core, could be a viable route to new energetic materials.

| Energetic Functional Group | Potential Derivative of this compound |

| Nitramine (-NHNO2) | N-nitro-N-(2-ethoxyethyl)oxan-4-amine |

| Azide (-N3) | N-(2-azidoethyl)oxan-4-amine |

Chemical probes and ligands are essential tools for studying biological processes and for drug discovery. The piperidine and related heterocyclic scaffolds are common motifs in ligands for a variety of biological targets.

The amine functionality of this compound can be used as a reactive handle to attach fluorophores or other reporter groups for the synthesis of chemical probes. For example, reaction with an isothiocyanate-functionalized fluorescent dye would lead to a thiourea-linked probe. Amine-reactive fluorene-based probes have been developed for two-photon fluorescence imaging, demonstrating the utility of this approach. nih.gov

Furthermore, the this compound scaffold can be incorporated into the structure of ligands for various receptors. The synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine as a hydrophilic building block for more complex molecules showcases a similar concept of using a functionalized amine to build larger structures with specific properties. chalmers.se The combination of the oxane ring and the flexible ethoxyethyl chain can provide a unique set of steric and electronic properties for binding to biological targets.

Application in Protecting Group Strategies for Amine and Alcohol Functionalities

In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from undergoing unwanted reactions. researchgate.netnih.gov While there is no direct evidence of this compound itself being used as a protecting group, its structural features can be considered in the context of protecting group strategies.

The secondary amine of this compound could potentially be used to protect an aldehyde or ketone via the formation of an enamine. Enamines are known to be stable to a variety of reaction conditions and can be readily hydrolyzed back to the carbonyl compound.

Conversely, the amine group itself often requires protection during a synthetic sequence. A wide variety of amine protecting groups are available, such as carbamates (e.g., Boc, Cbz) or by conversion to a dimethylpyrrole. The choice of protecting group depends on the specific reaction conditions that the molecule will be subjected to. The presence of the ether and oxane functionalities in this compound would need to be considered when selecting a suitable protecting group strategy to ensure their stability during the protection and deprotection steps.

Future Research Directions and Emerging Trends in N 2 Ethoxyethyl Oxan 4 Amine Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic routes. For N-(2-ethoxyethyl)oxan-4-amine, future research will likely concentrate on replacing traditional, often harsh, synthetic conditions with greener alternatives. Key areas of development include atom-economical reactions that maximize the incorporation of starting materials into the final product, minimizing waste.

One promising strategy is the adoption of "borrowing hydrogen" or "hydrogen autotransfer" catalysis for the N-alkylation step. whiterose.ac.ukwhiterose.ac.uk This method allows for the direct coupling of an amine with an alcohol, releasing only water as a byproduct. In the context of this compound synthesis, this would involve the reaction of oxan-4-amine with 2-ethoxyethanol, mediated by a transition metal catalyst. This approach avoids the pre-activation of the alcohol and the use of alkyl halides, which are common in traditional N-alkylation reactions but generate stoichiometric salt waste. masterorganicchemistry.com

Further research will focus on:

Catalyst Development: Designing robust and recyclable catalysts, potentially based on earth-abundant metals like iron or cobalt, to facilitate the hydrogen autotransfer process. syr.edu

Solvent Selection: Shifting towards the use of water or other green solvents, which reduces reliance on volatile organic compounds (VOCs). syr.eduresearchgate.net

Energy Efficiency: Employing alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Amine Alkylation

| Feature | Traditional N-Alkylation (e.g., with Alkyl Halides) | Green "Borrowing Hydrogen" Catalysis |

| Alcohol Reactant | Requires pre-activation to a leaving group (e.g., halide) | Used directly without activation |

| Byproducts | Stoichiometric salt waste (e.g., NaBr, HCl) | Water |

| Atom Economy | Lower | Higher |

| Catalyst | Often not required, but base is stoichiometric | Requires a (sub)stoichiometric amount of catalyst |

| Environmental Impact | Higher (use of hazardous reagents, waste generation) | Lower (benign byproduct, potential for catalyst recycling) |

Exploration of Asymmetric Synthesis and Chiral Induction Strategies

While this compound is achiral, the introduction of stereocenters into the oxane ring would significantly expand its chemical space and potential for applications where specific 3D conformations are critical. Future work will undoubtedly explore the asymmetric synthesis of substituted analogues.

Key strategies for investigation include:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral tetrahydropyran (B127337) (THP) rings. researchgate.net Future syntheses could involve an organocatalytic intramolecular oxa-Michael addition to form a chiral substituted oxane ring prior to the introduction of the amino side chain. nih.gov

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as Ellman's tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of amines. yale.edu A potential route involves the reaction of a chiral sulfinamide with oxan-4-one to form a chiral N-sulfinyl imine, followed by diastereoselective reduction and installation of the 2-ethoxyethyl group. beilstein-journals.org This approach offers a reliable way to control the stereochemistry at the C4 position if it were to become a chiral center through ring substitution.

Kinetic Resolution: For racemic mixtures of substituted oxan-4-amines, enzymatic or chemical kinetic resolution could be employed to isolate a single enantiomer, providing access to enantiopomerically pure building blocks.

Table 2: Potential Asymmetric Strategies for Chiral Analogues

| Strategy | Description | Key Intermediate | Targeted Outcome |

| Organocatalytic Cyclization | An enantioselective intramolecular cyclization to form a chiral substituted THP ring. | Chiral substituted tetrahydropyranone | High enantiomeric excess (ee) of the core scaffold. |

| Chiral Auxiliary | Condensation of oxan-4-one with a chiral amine (e.g., tert-butanesulfinamide) followed by diastereoselective functionalization. | Chiral N-sulfinyl imine of oxan-4-one | High diastereomeric excess (de) leading to a specific enantiomer after auxiliary removal. nih.gov |

| Enzyme-Catalyzed Reductive Amination | Use of imine reductases (IREDs) or reductive aminases (RedAms) to directly couple a substituted oxan-4-one with an amine. nih.gov | Enzyme-substrate complex | Direct access to a chiral amine with high ee. |

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for process optimization, improving yields, and ensuring reaction safety. The application of advanced in situ spectroscopic techniques allows chemists to monitor reactions in real-time, identifying transient intermediates and determining kinetic profiles. pharmtech.com

For the synthesis of this compound, typically via reductive amination of oxan-4-one with 2-ethoxyethan-1-amine, future studies could employ:

FTIR-ATR Spectroscopy: Probes based on Fourier Transform Infrared-Attenuated Total Reflection can be directly inserted into a reaction vessel to monitor the concentration of key functional groups. researchgate.net This would allow for tracking the consumption of the ketone (C=O stretch) and the formation of the imine intermediate (C=N stretch) and the final secondary amine (N-H bend).

Real-time NMR Spectroscopy: Performing the reaction directly in an NMR tube enables the unambiguous identification of all soluble species, providing detailed structural information on intermediates and byproducts as they form. researchgate.net

Reaction Calorimetry: Heat-flow calorimetry can provide real-time data on the reaction's heat release, which is critical for understanding the thermodynamics and ensuring safe scale-up. pharmtech.com

Table 3: Application of In Situ Spectroscopy to this compound Synthesis

| Technique | Information Gained | Relevance to Optimization |

| FTIR-ATR | Real-time concentration profiles of reactants, intermediates (imine), and product. | Identify reaction endpoints, detect stalls, optimize reagent addition rates. researchgate.net |

| Process NMR | Structural confirmation of intermediates, quantification of all species, byproduct identification. | Elucidate reaction pathways, understand side reactions, confirm mechanism. researchgate.net |

| Raman Spectroscopy | Complementary vibrational data, often better in aqueous media or for C=C/C=N bonds. | Monitor reactions in green solvents, provide kinetic data. |

| Reaction Calorimetry | Heat flow, total heat release, kinetic parameters. | Assess thermal safety for scale-up, determine reaction kinetics. pharmtech.com |

Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The this compound scaffold is well-suited for the creation of large chemical libraries for screening in drug discovery and materials science. researchgate.net Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a framework for rapidly synthesizing and evaluating hundreds or thousands of derivatives. nih.gov

Future research will leverage this scaffold by creating libraries with diversity at several points:

Amine Substituent: The 2-ethoxyethyl group can be replaced with a wide array of other alkyl, aryl, or functionalized chains by using different primary amines in the initial synthesis.

Oxane Ring: The oxane ring itself can be substituted. Starting from substituted oxan-4-ones would introduce diversity around the heterocyclic core.

Ether Linkage: The ethyl linker or the terminal ethoxy group could be varied to modulate properties like solubility, polarity, and metabolic stability.

Automated parallel synthesis platforms can be used to generate these libraries in microtiter plates. nih.gov Subsequent HTS assays, often fluorescence-based, can then rapidly identify "hit" compounds with desired biological activity or material properties. researchgate.netnih.govscienceopen.com

Table 4: Hypothetical Combinatorial Library Based on the Oxan-4-amine Scaffold

| Scaffold | R¹ (from Primary Amine) | R² (Substitution on Oxane Ring) | R³ (from Oxane Ring Precursor) |

| N-(R¹)-[R²]oxan-4-amine | -(CH₂)₂OCH₂CH₃ (parent) | H (parent) | H |

| -CH₂-Cyclopropyl | 2-Methyl | OCH₃ | |

| -CH₂(4-fluorophenyl) | 3-Phenyl | Cl | |

| -(CH₂)₃CN | 2,2-Dimethyl | CF₃ |

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling predictive modeling and data-driven discovery. nso-journal.org These tools can accelerate the development of this compound derivatives by predicting reaction outcomes, designing novel structures with desired properties, and proposing efficient synthetic routes. rsc.org

Emerging trends in this area include:

Reaction Prediction: ML models, trained on vast datasets of chemical reactions, can predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound and its analogues, potentially reducing the need for extensive experimental optimization. rsc.orgacs.org

De Novo Molecular Design: Generative AI models can design novel derivatives of the parent compound that are predicted to have enhanced activity against a specific biological target or improved physicochemical properties. researchgate.net These models can explore a vast chemical space to identify promising candidates for synthesis.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity or physical properties of designed derivatives before they are synthesized, allowing researchers to prioritize the most promising compounds. mdpi.comacs.org Recently, AI models like AlphaFold have demonstrated the ability to predict protein structures, which can in turn accelerate structure-based drug design for targets of amine compounds. nih.gov

Table 5: AI and Machine Learning Applications in Derivative Development

| AI/ML Application | Objective | Required Data | Potential Output |

| Retrosynthesis Planning | Propose efficient, multi-step synthetic routes to complex analogues. | Database of known chemical reactions. nso-journal.orgchemical.ai | A ranked list of synthetic pathways. |

| Reaction Optimization | Predict reaction yield and selectivity under different conditions. | Curated datasets of similar reactions (e.g., reductive aminations). ucla.edu | Optimized reaction conditions (temperature, concentration, catalyst). |

| Virtual Screening | Identify promising derivatives from a large virtual library. | 3D structure of a biological target; known active/inactive molecules. | A short-list of high-potential compounds for synthesis. researchgate.net |

| De Novo Design | Generate novel molecular structures with desired properties. | A set of desired physicochemical and biological properties. | New chemical structures based on the oxane-amine scaffold. |

Investigation of this compound as a Scaffold for Natural Product Synthesis and Analogue Development

The tetrahydropyran (oxane) ring is a privileged structure found in a multitude of biologically active natural products, including many marine macrolides and polyether antibiotics. syr.edunih.govuva.es While this compound is a synthetic compound, its core oxane-4-amine structure represents a valuable building block for creating simplified analogues of complex natural products.

Future research directions could focus on:

Analogue Synthesis: Using the amine as a chemical handle to append other fragments, researchers can construct simplified versions of natural products. These analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the minimal pharmacophore responsible for biological activity. wgtn.ac.nzdanielromogroup.com

Fragment-Based Discovery: The compound itself can be considered a fragment for fragment-based drug discovery (FBDD). If weak binding to a biological target is observed, the scaffold can be elaborated or "grown" to improve potency and selectivity.

Diversity-Oriented Synthesis (DOS): The oxane-amine scaffold can serve as a starting point for DOS, where a series of reactions are applied to rapidly generate a library of structurally diverse and complex molecules, some of which may mimic natural product architectures.

Table 6: Natural Product Classes with THP Rings and Potential for Analogue Scaffolding

| Natural Product Class | Example | Biological Activity | Potential Use of Oxane-4-Amine Scaffold |

| Macrolides | Bryostatins nih.gov | Anticancer, Antiviral | Synthesis of simplified analogues where the amine attaches to a side chain, probing key binding interactions. |

| Polyether Ionophores | Monensin | Antibiotic, Coccidiostat | Creation of non-natural ion-binding agents by functionalizing the amine with ion-chelating groups. |

| Marine Toxins | Maitotoxin | Potent Toxin | Development of non-toxic analogues to study ion channel function. |

| Kinase Inhibitors | Nellielloside A wgtn.ac.nz | Protein Kinase Inhibition | As a core fragment to build novel kinase inhibitors, leveraging the THP ring for scaffold rigidity. |

Q & A

Q. What are the optimal synthetic routes for N-(2-ethoxyethyl)oxan-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxan-4-amine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route is the reaction of oxan-4-amine with 2-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Analogous compounds like N-hexyloxan-4-amine (CAS 1154884-06-6) are synthesized via similar protocols, with yields ranging from 60–85% depending on purification techniques .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (expected [M+H]+ ~ 202.3 g/mol based on C₉H₁₉NO₂).

- ¹H/¹³C NMR : Key signals include the oxane ring protons (δ 3.3–4.0 ppm for OCH₂ groups) and ethoxyethyl chain protons (δ 1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂CH₂N).

- FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~3300 cm⁻¹ (N-H stretch).

Comparative data from analogs like N-(2-bromophenyl)oxan-4-amine (InChIKey: GCLOJIGSBLKJLC) can guide spectral interpretation .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Based on structurally similar amines (e.g., N-hexyloxan-4-amine):

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Refer to SDS sheets of analogs for toxicity thresholds; e.g., N-hexyloxan-4-amine is classified as a skin/eye irritant (Category 2) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxyethyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ethoxyethyl group introduces steric hindrance near the amine, potentially slowing nucleophilic attacks. However, the electron-donating ethoxy group (-OCH₂CH₃) increases electron density at the nitrogen, enhancing its participation in reactions like Buchwald-Hartwig amination. Compare with N-[(4-fluorophenyl)methyl]oxan-4-amine (InChIKey: AWGLYZFIAAEFSE), where electron-withdrawing substituents reduce reactivity in similar conditions . Computational modeling (DFT) can predict charge distribution and optimize catalyst selection.

Q. What strategies resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or impurities. Systematic evaluation includes:

- Solvent Polarity Screening : Test in water, DMSO, THF, and chloroform.

- Hansen Solubility Parameters : Calculate HSP values to correlate with experimental data.

For example, N-(but-3-yn-1-yl)oxan-4-amine hydrochloride (CID 63655853) shows higher solubility in polar aprotic solvents due to ionic interactions .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Use in silico tools:

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR Models : Train models on oxan-4-amine analogs with known bioactivity (e.g., antimicrobial or anticancer properties).

For instance, N-{[3-(trifluoromethoxy)phenyl]methyl}oxan-4-amine (CID 28958487) was optimized for glycine transporter inhibition using similar approaches .

Contradictions and Mitigations

- Synthesis Yield Variability : Conflicting reports on yields for similar compounds (e.g., 60–85% for N-hexyloxan-4-amine vs. 70–90% for N-(2-bromophenyl) derivatives ) suggest solvent purity and catalyst choice are critical.

- Toxicity Classifications : While N-hexyloxan-4-amine is labeled Category 2 for skin irritation , other amines (e.g., 2-ethoxy-N,N-diisopropylpyridin-4-amine) may require stricter controls (Category 2A for eye damage) . Always validate with experimental toxicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.